Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone is a complex organic compound characterized by the presence of an azepane ring, a piperidine ring, and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the piperidine ring and the nitrobenzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone may involve large-scale synthesis techniques such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-Azepanyl[1-(2-aminobenzyl)-3-piperidyl]methanone.
Scientific Research Applications
1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the azepane and piperidine rings may interact with various receptors or enzymes. These interactions can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Azepanyl[1-(3-nitrobenzyl)-3-piperidyl]methanone
- 1-Azepanyl[1-(2-nitrobenzoyl)-3-piperidyl]methanone
Uniqueness
1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone is unique due to the specific positioning of the nitro group on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and may lead to different chemical and biological properties.
Properties
Molecular Formula |
C19H27N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(2-nitrophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-12-5-1-2-6-13-21)17-9-7-11-20(15-17)14-16-8-3-4-10-18(16)22(24)25/h3-4,8,10,17H,1-2,5-7,9,11-15H2 |
InChI Key |
NBSQRBPEUUUBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.